molecular formula C29H26N2O6S2 B12014684 Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-94-3

Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12014684
CAS No.: 617696-94-3
M. Wt: 562.7 g/mol
InChI Key: HKFIXHJTGRBMQC-HZHRSRAPSA-N
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Description

  • This compound is a complex heterocyclic molecule with a long name, but let’s break it down:
    • The benzyl group is attached to the central core.
    • The core consists of a thiazolo[3,2-a]pyrimidine scaffold.
    • The compound also contains a thiophene ring and several methoxy groups.
  • It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: May have applications in drug discovery.

      Industry: Potential use in materials science or agrochemicals.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    617696-94-3

    Molecular Formula

    C29H26N2O6S2

    Molecular Weight

    562.7 g/mol

    IUPAC Name

    benzyl (2E)-7-methyl-3-oxo-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C29H26N2O6S2/c1-17-24(28(33)37-16-18-9-6-5-7-10-18)25(22-11-8-12-38-22)31-27(32)23(39-29(31)30-17)15-19-13-20(34-2)26(36-4)21(14-19)35-3/h5-15,25H,16H2,1-4H3/b23-15+

    InChI Key

    HKFIXHJTGRBMQC-HZHRSRAPSA-N

    Isomeric SMILES

    CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

    Canonical SMILES

    CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

    Origin of Product

    United States

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